

Unraveling DB775: A Technical Guide to its Chemical Identity and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DB775

Cat. No.: B15601293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature and synthesis of **DB775**, a key metabolite of the antiparasitic prodrug pafuramidine (DB289). While detailed experimental protocols from primary literature remain elusive, this document consolidates all available chemical data and proposes a chemically sound synthetic route. Furthermore, it visually contextualizes the role of **DB775** within the metabolic activation pathway of its parent compound.

Chemical and Physical Properties of DB775

DB775, systematically named N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-yl)benzimidamide, is a crucial intermediate in the biotransformation of the prodrug DB289. The following table summarizes its key chemical identifiers and properties.

Property	Value
CAS Number	475976-08-0
Molecular Formula	C ₁₉ H ₁₈ N ₄ O ₃
Molecular Weight	350.38 g/mol
IUPAC Name	N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-yl)benzimidamide

Proposed Synthesis of DB775

While literature references allude to the successful synthesis of **DB775**, specific, detailed experimental protocols were not accessible through comprehensive searches. Therefore, a plausible, multi-step synthetic pathway is proposed here based on established organic chemistry principles. This theoretical route provides a foundational framework for its laboratory preparation.

The proposed synthesis involves a convergent approach, preparing two key aromatic fragments that are subsequently coupled to form the central furan ring, followed by modifications to install the amidoxime functionalities.

Step 1: Synthesis of 4-cyanophenylboronic acid. This starting material can be readily prepared from 4-bromobenzonitrile through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

Step 2: Synthesis of 2,5-dibromofuran. Furan can be dibrominated at the 2 and 5 positions using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF).

Step 3: Monosubstitution of 2,5-dibromofuran. A carefully controlled Suzuki coupling reaction between 2,5-dibromofuran and one equivalent of 4-cyanophenylboronic acid, catalyzed by a palladium complex (e.g., $\text{Pd}(\text{PPh}_3)_4$), would yield 2-bromo-5-(4-cyanophenyl)furan.

Step 4: Second Suzuki Coupling. The resulting monosubstituted furan can then be subjected to a second Suzuki coupling with another equivalent of 4-cyanophenylboronic acid to afford 2,5-bis(4-cyanophenyl)furan.

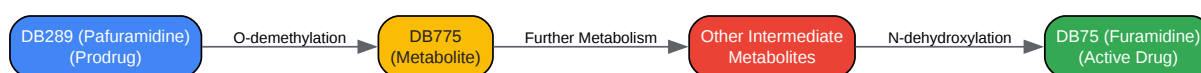
Step 5: Selective modification of one nitrile group. One of the nitrile groups on 2,5-bis(4-cyanophenyl)furan can be selectively converted to an N-methoxyamidine. This can be achieved by first reacting the dinitrile with hydroxylamine to form the bis(amidoxime), followed by a selective O-methylation of one of the amidoxime groups using a methylating agent like methyl iodide under basic conditions. Careful control of stoichiometry would be crucial to favor the mono-methylated product.

Step 6: Formation of the N-hydroxyamidine (DB775**).** The remaining nitrile group on the other phenyl ring can then be converted to the N-hydroxyamidine. This is typically achieved by reacting the nitrile with hydroxylamine in the presence of a mild base.

This proposed pathway offers a logical and feasible approach to the synthesis of **DB775**, leveraging well-established and reliable organic reactions.

Metabolic Pathway of DB289

DB775 is a Phase I metabolite in the metabolic activation of the prodrug DB289 to the active antiparasitic agent, furamidine (DB75). The following diagram illustrates this biotransformation, highlighting the sequential demethylation and dehydroxylation steps.



[Click to download full resolution via product page](#)

Metabolic activation of DB289 to DB75.

Signaling Pathways and Biological Activity

Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activities or the direct modulation of any signaling pathways by **DB775**. Its known biological context is exclusively as a transient intermediate in the metabolic cascade of DB289. Consequently, the pharmacological effects observed are attributed to the parent prodrug and the final active metabolite, DB75. Further research is required to elucidate any intrinsic biological functions or pathway interactions of **DB775** itself.

In conclusion, while **DB775** is a chemically well-defined metabolite, a comprehensive understanding of its synthesis from primary literature and its independent biological effects remains an area for future investigation. The information and proposed synthetic route provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug metabolism.

- To cite this document: BenchChem. [Unraveling DB775: A Technical Guide to its Chemical Identity and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601293#db775-synthesis-and-chemical-structure\]](https://www.benchchem.com/product/b15601293#db775-synthesis-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com